molecular formula C6H8N4O2 B1417810 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1258649-77-2

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1417810
CAS No.: 1258649-77-2
M. Wt: 168.15 g/mol
InChI Key: YIGJUCIFBKJXPR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

IUPAC Naming and Core Structure

The compound is systematically named 4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidine-2-carboxylic acid . Its molecular formula is C₆H₈N₄O₂ (molecular weight: 168.15 g/mol). The nomenclature reflects:

  • Tetrahydro prefix: Indicates partial saturation in the bicyclic system.
  • Triazolo[1,5-a]pyrimidine : A fused bicyclic system where a triazole ring (positions 1,2,4) is annulated to a pyrimidine ring at positions 1 and 5 of the latter.
  • 2-Carboxylic acid : A carboxylic acid substituent at position 2 of the fused pyrimidine ring.
Table 1: Key Molecular Attributes
Attribute Value Source
IUPAC Name 4,5,6,7-Tetrahydro-triazolo[1,5-a]pyrimidine-2-carboxylic acid
Molecular Formula C₆H₈N₄O₂
Molecular Weight 168.15 g/mol
CAS Number Not explicitly listed in sources

Systematic Classification

The compound belongs to the triazolopyrimidine class, characterized by:

  • Bicyclic Heterocycle : A triazole ring fused to a pyrimidine ring via two shared carbon atoms.
  • Partial Saturation : The pyrimidine ring is partially saturated (tetrahydro), resulting in a non-aromatic system.
  • Functional Group : A carboxylic acid group at position 2, enabling hydrogen bonding and acid-base reactivity.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H2,(H,11,12)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGJUCIFBKJXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Pathway

Given the lack of specific literature on 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylic acid , a hypothetical synthesis pathway based on related compounds is proposed:

  • Cyclocondensation : React ethyl 5-amino-1,2,4-triazole-3-carboxylate with a suitable 1,3-dicarbonyl compound in acetic acid to form the triazolopyrimidine core.

  • Esterification/Hydrolysis : If starting from an ester (e.g., ethyl ester), perform basic hydrolysis to convert it into the carboxylic acid.

Analysis of Related Compounds

Related compounds like methyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate have been studied, with molecular formula C7H10N4O and molecular weight of 182.18 g/mol. These compounds can serve as intermediates or analogs in the synthesis of the target carboxylic acid.

Research Findings and Challenges

While specific research findings on 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylic acid are limited, studies on related triazolopyrimidines highlight their potential as inhibitors for various biological targets, such as the PA-PB1 interface of influenza A virus polymerase. Challenges in synthesis often include achieving regioselectivity and optimizing reaction conditions for high yields.

Data Table: Properties of Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Pathway
Methyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-2-carboxylate C7H10N4O 182.18 Cyclocondensation followed by esterification
Ethyl 5-amino-1,2,4-triazole-3-carboxylate C5H8N4O2 156.14 Commercially available or synthesized via known methods

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor efficacy of derivatives of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. For instance:

  • A series of derivatives exhibited potent anti-tumor activity against various cancer cell lines such as HT-1080 and Bel-7402. One particular derivative showed an IC50 value of 12.3μM12.3\mu M against Bel-7402 cells .

Antimicrobial Properties

Research indicates that compounds related to this triazolo-pyrimidine structure possess significant antimicrobial properties:

  • Compounds derived from this scaffold have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Anti-inflammatory Effects

Some derivatives have shown promising anti-inflammatory activities in preclinical models. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Synthesis and Evaluation of Antibacterial Activity

A study synthesized various derivatives of the triazolo-pyrimidine structure and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial efficacy compared to standard antibiotics like Ciprofloxacin .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets. These studies provide insights into the mechanism of action and help in optimizing lead compounds for further development .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with active site residues of the target enzyme is crucial for its inhibitory activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with nitro or methyl groups in analogs like 5,7-dimethyl-2-nitro derivatives, which prioritize electron-withdrawing effects for energetic material applications .

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility relative to methyl or nitro derivatives, which are more lipophilic .
  • Thermal Stability : Saturated derivatives like the target compound may exhibit lower melting points compared to rigid, unsaturated analogs (e.g., 2,6-diphenyl[1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidin-9(5H)-one, mp >300°C) .

Biological Activity

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

  • Chemical Name : 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 1699043-64-5

Synthesis

The synthesis of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from simpler precursors. Various methods have been reported in the literature that utilize different catalysts and conditions to optimize yield and purity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, a series of derivatives targeting the PA-PB1 interface of the influenza A virus polymerase demonstrated significant antiviral activity by disrupting critical protein-protein interactions necessary for viral replication. The binding affinity and inhibitory effects were validated through molecular docking studies and in vitro assays .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In a study evaluating various triazole derivatives, compounds similar to 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Potential

The anticancer activity of this class of compounds has been explored extensively. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives showed IC50 values ranging from 0.3 to 24 µM against different cancer targets .

Case Study 1: Influenza A Virus

A specific derivative of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid was tested against the influenza A virus. The study utilized a combination of molecular docking and biological assays to confirm that the compound effectively inhibited viral replication by targeting the PA-PB1 heterodimerization process critical for RNA-dependent RNA polymerase function.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, several analogs were synthesized and screened for their ability to inhibit COX enzymes. The results indicated that some derivatives had higher selectivity for COX-2 over COX-1 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potentially safer profile with fewer gastrointestinal side effects.

Data Summary Table

Activity TypeCompound DerivativeIC50 (µM)Reference
Antiviral[Specific Derivative]<10
Anti-inflammatory[Various Derivatives]54.65
Anticancer[Specific Derivative]0.3 - 24

Q & A

Q. How can synthesis protocols for 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid derivatives be optimized for higher yields and purity?

Methodological Answer: Synthesis optimization often involves evaluating reaction additives and solvent systems. For example, a protocol using dimethylformamide (DMF) as a solvent with catalytic additives (e.g., sodium ascorbate and copper sulfate) significantly improves cyclization efficiency. Reaction times and temperature gradients (e.g., 80°C for 6 hours) are critical for minimizing side products. Post-synthesis purification via ethanol recrystallization enhances purity, as demonstrated in protocols yielding derivatives with >90% purity .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer: A combination of 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy is essential. For instance:

  • 1H^1H-NMR (200 MHz, DMSO-d6) resolves aromatic protons (δ 8.69–7.34 ppm) and aliphatic substituents (δ 4.39–0.84 ppm) .
  • FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-N stretch at ~1350 cm1^{-1}) .
    Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., m/z 436.2 [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While industrial safety data are limited, lab handling should follow general triazole/pyrimidine guidelines:

  • Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Neutralize acidic byproducts (e.g., HCl) with dilute sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer: Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to model interactions. For example, the carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., in fatty acid synthase), while the triazole ring engages in π-π stacking with aromatic amino acids. Solvent-accessible surface area (SASA) analysis further evaluates binding site compatibility .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Replicate experiments under standardized conditions (e.g., DMSO concentration <0.1% in cell-based assays).
  • Use orthogonal assays (e.g., enzymatic inhibition + cytotoxicity screening) to confirm activity.
  • Validate purity (>95% via HPLC) to rule out interference from synthesis byproducts .

Q. What strategies improve regioselectivity in derivatizing the triazolopyrimidine core?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electron-withdrawing groups (e.g., -NO2_2) at the pyrimidine C5 position direct substitution to the triazole C2 site.
  • Steric hindrance from bulky substituents (e.g., cycloheptyl) favors functionalization at less congested positions.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies alkyne-tagged derivatives .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Stability studies (e.g., accelerated degradation at 40°C/75% RH) reveal:

  • Acidic conditions (pH <3) hydrolyze the carboxylic acid group, forming decarboxylated byproducts.
  • Neutral/basic conditions (pH 7–9) stabilize the core structure for >48 hours.
  • Lyophilization in amber vials at -20°C extends shelf life beyond 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

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